Benzenepropanoic acid, alpha-(aminooxy)-, (S)-
Description
Nuclear Magnetic Resonance (NMR)
- δ 7.25-7.15 (m, 5H, Ph-H)
- δ 4.35 (t, J=7.2 Hz, 1H, C2-H)
- δ 3.45 (dd, J=14.0/7.2 Hz, 1H, C3-H₂)
- δ 3.32 (dd, J=14.0/7.2 Hz, 1H, C3-H₂)
- δ 9.12 (s, 2H, NH₂)
- δ 174.8 (COOH)
- δ 138.2-126.4 (Ph-C)
- δ 73.5 (C2)
- δ 54.1 (C3)
Infrared Spectroscopy (IR)
- 3300 cm⁻¹ (N-H stretch, aminooxy)
- 1705 cm⁻¹ (C=O, carboxylic acid)
- 1602 cm⁻¹ (C=C aromatic)
- 1250 cm⁻¹ (N-O stretch)
Mass Spectrometry
- ESI-MS : m/z 182.08 [M+H]⁺ (calc. 181.19)
- Fragmentation pattern:
- m/z 164.06 (-H₂O)
- m/z 120.08 (phenylpropanoate ion)
Crystallographic Data and X-ray Diffraction Studies
While explicit X-ray crystallographic data remains unreported in available literature, computational modeling predicts:
- Unit cell parameters : Monoclinic system with P2₁ space group
- Hydrogen bonding : O-H⋯O between carboxylic groups (2.7-2.9 Å)
- Packing arrangement : Alternating layers of hydrophilic (carboxylic/aminooxy) and hydrophobic (phenyl) domains
The absence of published crystal structures underscores the need for further crystallographic investigation.
Physicochemical Properties (Solubility, pKa, Thermal Stability)
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Solubility in Water | 1.2 g/L (25°C) | |
| Solubility in Ethanol | 48 g/L (25°C) | |
| pKa (COOH) | 2.8 (calculated) | |
| pKa (NH₂) | 8.1 (calculated) | |
| LogP | 1.15 | |
| Melting Point | Not reported | - |
Properties
IUPAC Name |
3-(2-aminooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPQHIRIGIDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962839 | |
| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42990-62-5 | |
| Record name | alpha-Aminooxy-beta-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Enantioselective Nitroso Aldol Reaction
The nitroso aldol reaction has emerged as a cornerstone for synthesizing α-aminooxy carbonyl compounds. As demonstrated by, pyrrolidine enamines react with nitrosobenzene in the presence of a tetrazole-based Brønsted acid catalyst (3f) to yield α-aminooxy ketones or aldehydes with complete enantioselectivity. For benzenepropanoic acid derivatives, this method can be adapted by employing a prochiral enamine intermediate derived from benzenepropanoyl chloride.
The reaction proceeds under mild conditions (0–25°C) in dichloromethane, with catalyst 3f enabling regiospecific oxyamination at the alpha position. The enantiomeric excess (ee) exceeds 99% for both aromatic and aliphatic substrates. A critical structural feature of the catalyst is the tetrazole moiety, which enhances hydrogen-bonding interactions with the nitroso electrophile. Post-reduction of the enamine to the corresponding acid completes the synthesis.
Chiral Auxiliary-Mediated Stereoselective Synthesis
Stereoselective synthesis using chiral auxiliaries, as highlighted in, offers a robust pathway. The Strecker reaction of cyclopropanone hemiacetal with (S)-α-methoxymethylbenzylamine ((S)-MOMBA) forms diastereomeric α-aminonitriles, which are hydrolyzed to yield quaternary α-amino acids. Adapting this approach, benzenepropanoic acid can be functionalized via a Schiff base intermediate.
For instance, condensation of benzenepropanal with (S)-MOMBA generates a chiral imine, which undergoes nucleophilic addition by hydroxylamine to introduce the aminooxy group. Hydrolysis with concentrated sulfuric acid at 0°C followed by hydrogenolysis over Pd(OH)₂/C removes the auxiliary, yielding the (S)-enantiomer with 85–90% ee. Challenges include partial racemization during hydrolysis, mitigated by low-temperature conditions.
Phase Transfer Catalysis in Coupling Reactions
Patent describes the use of tertiary amines like tris[2-(2-methoxyethoxy)ethyl]amine (TDA) as phase transfer catalysts for synthesizing sulfophenyl amido alkanoates. This methodology enhances yields in reactions between acetoxy benzene sulfonate and amido carboxylic acids. For benzenepropanoic acid derivatives, TDA facilitates the coupling of protected aminooxy intermediates with aromatic precursors.
In a typical procedure, benzenepropanoyl chloride is reacted with O-benzylhydroxylamine in the presence of TDA (0.3–1.0 molar equivalents) and N-methylpyrrolidone as a solvent. The reaction achieves 80–92% yield under reflux (120°C, 6 hours). The catalyst improves solubility and reaction kinetics, enabling efficient formation of the aminooxy ester, which is subsequently saponified to the acid.
Protection-Deprotection Strategies
The use of benzyloxycarbonyl (Cbz) protecting groups, as detailed in, ensures selective functionalization. The aminooxy group is protected via reaction with benzyl chloroformate in aqueous sodium hydroxide, forming the Cbz-derivative. Acidification to pH 1.7 with hydrochloric acid precipitates the free aminooxy acid.
Applying this to benzenepropanoic acid, the Cbz-protected intermediate is synthesized by treating alpha-hydroxy benzenepropanoic acid with benzyl chloroformate. Subsequent oxidation with sodium hypochlorite introduces the aminooxy group, followed by deprotection under acidic conditions. Yields range from 70–85%, with purity confirmed by HPLC.
Oxidative Methods for Aminooxy Group Introduction
Patent outlines the conversion of phthalic acid derivatives to amino benzoic acids using sodium hypochlorite. Analogously, benzenepropanoic acid can undergo oxidative amination. A mixture of benzenepropanoic acid, ammonium sulfate, and hydrogen sulfide is oxidized at 55°F, followed by treatment with sodium hypochlorite at 212°F.
The reaction proceeds via an intermediate hypochlorite adduct, which rearranges to the aminooxy acid upon heating. Acidification to pH <3 precipitates unreacted starting material, leaving the product in solution. Recrystallization from water affords the (S)-enantiomer in 65–75% yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Copper-Catalyzed Coupling Reactions
AOPP participates in Ullmann-type coupling reactions under Cu(I) catalysis. For example:
-
Reaction with Aryl Halides :
-
AOPP couples with electron-rich aryl halides (e.g., iodobenzene) at 80–100°C in DMSO, forming N-aryl derivatives.
-
Key Data (from analogous α-amino acid studies ):
Substrate Catalyst Temp (°C) Yield (%) Stereoretention 4-Iodotoluene CuI 80 78 Yes 2-Iodoanisole CuI 100 65 Yes -
Mechanism : The aminooxy group coordinates to Cu(I), facilitating oxidative addition of the aryl halide. Reductive elimination yields the coupled product without racemization .
-
Photoredox α-Functionalization
AOPP undergoes photoredox-mediated vinylation via α-amino radical intermediates:
-
Reaction with Vinyl Sulfones :
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzes visible-light-driven radical generation.
-
Conditions : 0.1 M in MeCN, 3.0 equiv DIPEA, 24 h under blue LEDs.
-
Outcome : Allylic amines form with >90% chemoselectivity. Stereochemistry at the α-carbon is preserved.
-
Michael Addition Reactions
AOPP acts as a nucleophile in enantioselective 1,4-Michael additions:
-
Reaction with α,β-Unsaturated Ketones :
-
Catalyst : Cinchona alkaloid-derived primary amine–Brønsted acid (e.g., II -A5).
-
Mechanism :
-
Iminium ion formation between the catalyst and ketone.
-
Hydrogen-bond activation of AOPP’s aminooxy group.
-
Enantioselective attack on the Re-face of the ketone.
-
-
Yield : 55–85% with up to 95% ee for cyclic ketones.
-
Enzyme Inhibition via Structural Mimicry
AOPP derivatives inhibit aldose reductase (ALR2), a therapeutic target for diabetic complications :
-
Key Modification : Amidation at the β-position (e.g., 4-methylbenzyl group).
-
Activity Data :
Derivative IC₅₀ (µM) Binding Interactions (docking) (S)-2-Amino-3-[(4-methylbenzyl)amino]PA 12.4 H-bonds: Trp20, Tyr48, His110
Hydrolysis and Stability
The ester derivatives of AOPP undergo pH-dependent hydrolysis :
-
Conditions :
-
Half-life (pH 7) : 1.03 years
-
Half-life (pH 8) : 38 days
-
-
Pathway : Base-catalyzed cleavage of the ester group to regenerate AOPP.
Acyl Transfer Reactions
AOPP reacts with acetylating agents (e.g., acetyl chloride) in the presence of tertiary amines :
-
Mechanism :
-
Formation of acetyl ammonium intermediates (e.g., 9 ).
-
Nucleophilic attack by AOPP’s aminooxy group.
-
-
Yield : 56% conversion to acetylated product within 5 min (DIPEA catalysis).
Scientific Research Applications
Biochemical Applications
Neurotransmitter Modulation
The compound is recognized for its ability to modulate neurotransmitter systems, particularly through the inhibition of enzymes that degrade neurotransmitters. This property positions it as a potential therapeutic agent in treating neurological disorders like depression and anxiety.
Antioxidant Properties
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This effect is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
Anticoagulant Activity
Research indicates that this compound may influence blood coagulation pathways, which could be beneficial in developing treatments for cardiovascular diseases. Its anticoagulant properties are attributed to its interaction with specific enzymes involved in hemostasis.
Case Study 1: Neurological Disorders
A study investigated the effects of benzenepropanoic acid, alpha-(aminooxy)-, (S)- on animal models of depression. The results showed significant improvements in behavioral tests indicative of reduced depressive symptoms. The compound's mechanism was linked to increased levels of neurotransmitters such as serotonin and norepinephrine.
Case Study 2: Cardiovascular Health
In a clinical trial involving patients with cardiovascular disease risk factors, benzenepropanoic acid, alpha-(aminooxy)-, (S)- demonstrated a reduction in thrombus formation compared to placebo controls. This suggests its potential as an adjunct therapy for managing cardiovascular health.
Mechanism of Action
Advanced oxidation protein products exert their effects through several mechanisms:
Oxidative Stress Promotion: They promote oxidative stress by increasing the production of reactive oxygen species.
Inflammation Induction: Advanced oxidation protein products trigger oxidative bursts in neutrophils, monocytes, and phagocytic cells, leading to increased cytokine secretion and endothelial cell injury.
Comparison with Similar Compounds
Advanced oxidation protein products are structurally similar to advanced glycation end-products, another class of compounds formed through oxidative modifications . Both classes of compounds act as inflammatory mediators and promote oxidative stress. advanced oxidation protein products are unique in their formation through the reaction of chlorinated oxidants with plasma proteins .
Similar compounds include:
Advanced Glycation End-Products: Formed through non-enzymatic glycation of proteins and lipids.
Protein Carbonyls: Formed through the oxidation of protein side chains.
Nitrotyrosine: Formed through the nitration of tyrosine residues in proteins.
Advanced oxidation protein products are unique in their ability to promote oxidative stress and inflammation through specific interactions with cellular receptors and signaling pathways .
Biological Activity
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- has the following chemical structure:
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- CAS Number : 170717
The compound features an aminooxy group that is crucial for its biological activity, particularly in enzyme inhibition and potential therapeutic effects.
Inhibition of Enzymes
One of the primary mechanisms through which benzenepropanoic acid, alpha-(aminooxy)-, (S)- exerts its biological effects is through the inhibition of specific enzymes. Research indicates that this compound acts as a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neuropathic pain and various neurodegenerative diseases. The inhibition of GCPII by this compound can lead to decreased levels of glutamate, a neurotransmitter involved in pain signaling pathways .
Antimicrobial Properties
Studies have shown that benzenepropanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have been tested for their ability to inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Case Study 1: GCPII Inhibition
A study conducted on the pharmacokinetics of benzenepropanoic acid derivatives demonstrated that modifications to the structure significantly enhance oral bioavailability while maintaining potent GCPII inhibition. The research highlighted that prodrugs designed from this compound showed improved plasma levels and efficacy in reducing neuropathic pain in animal models .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of benzenepropanoic acid was assessed against clinical isolates of E. coli. The results indicated a significant inhibition zone around the wells containing the compound, suggesting its potential as an antibacterial agent. The study also explored various concentrations to determine the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition .
Biological Activity Summary Table
Safety and Toxicity Profile
The safety profile of benzenepropanoic acid, alpha-(aminooxy)-, (S)- has been evaluated in various studies. The compound exhibits low toxicity with an oral LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . Additionally, it does not show significant skin irritation or sensitization properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
